N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
CAS No.: 894011-32-6
Cat. No.: VC6526823
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894011-32-6 |
|---|---|
| Molecular Formula | C22H23N3O2S |
| Molecular Weight | 393.51 |
| IUPAC Name | N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C22H23N3O2S/c1-14-9-10-15(2)18(13-14)25-21(27)20(26)23-12-11-19-16(3)24-22(28-19)17-7-5-4-6-8-17/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) |
| Standard InChI Key | UCLAQUPZRVHGTN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |
Introduction
Chemical Identity and Structural Features
N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide belongs to the class of 1,3-thiazole-containing ethanediamides, characterized by a central thiazole ring fused with aromatic and aliphatic substituents. The molecular formula is C₂₃H₂₅N₃O₂S, with a molar mass of 407.53 g/mol. Key structural elements include:
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A 5-membered 1,3-thiazole ring substituted at C2 with a phenyl group and at C4 with a methyl group.
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An ethyl linker bridging the thiazole’s C5 position to the ethanediamide moiety.
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A N'-(2,5-dimethylphenyl) group attached to the terminal amide nitrogen.
The IUPAC name reflects this connectivity: N'-(2,6-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide. The stereoelectronic effects of the methyl and phenyl substituents influence the compound’s reactivity and intermolecular interactions.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis involves multi-step protocols optimized for regioselectivity and yield (Table 1). A representative route includes:
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Thiazole Core Construction:
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Condensation of 3-methylphenyl thiourea with α-bromoketones under Hantzsch thiazole synthesis conditions.
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Example: Reaction of 3-methylacetophenone with thiourea in ethanol/HCl yields 4-methyl-2-(3-methylphenyl)-1,3-thiazole.
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Ethyl Linker Introduction:
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Alkylation of the thiazole’s C5 position using ethylenediamine derivatives.
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Carbodiimide-mediated coupling introduces the ethanediamide segment.
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Final Functionalization:
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Amidation with 2,5-dimethylphenyl isocyanate completes the structure.
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Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Thiourea, α-bromoketone, HCl/EtOH, reflux | 65–78 | >95% |
| Ethyl linker attachment | Ethylenediamine, DCC, DMAP, DCM | 52–60 | 92% |
| Amidation | 2,5-Dimethylphenyl isocyanate, THF, 0°C→RT | 48–55 | 89% |
Mechanistic Considerations
The Hantzsch thiazole synthesis proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclodehydration. Steric hindrance from the 3-methylphenyl group directs regioselectivity to the C2 position. Subsequent amidation employs carbodiimide activation of the carboxylic acid, forming a reactive O-acylisourea intermediate that reacts with the amine.
Physicochemical Properties
Experimental data for this compound remains sparse, but analogues provide predictive insights:
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Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS pH 7.4) due to hydrophobic aryl/thiazole motifs. Soluble in DMSO (≥10 mM).
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Stability: Susceptible to photodegradation; storage at −20°C under argon is recommended.
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Spectroscopic Signatures:
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¹H NMR (CDCl₃): δ 2.35 (s, 3H, C4–CH₃), 2.42 (s, 6H, Ar–CH₃), 3.78 (t, J=6.3 Hz, 2H, –CH₂–), 7.22–7.65 (m, 8H, aromatic).
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HRMS: m/z 408.1752 [M+H]⁺ (calc. 408.1749 for C₂₃H₂₆N₃O₂S).
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Applications in Materials Science
Thiazole derivatives are explored for:
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Organic Semiconductors: Bandgap tuning via π-conjugated systems (Eg ≈ 2.1–2.4 eV).
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Metal-Organic Frameworks (MOFs): Coordination sites at the thiazole’s N and S atoms enable Cu(II)/Fe(III) binding.
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